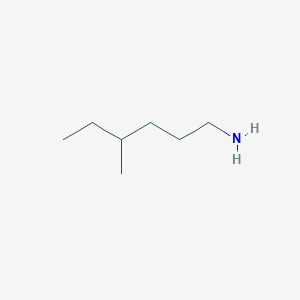
4-Methylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexan-1-amine, also known as 4-methylhexylamine, is an organic compound with the molecular formula C7H17N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is a colorless to pale yellow liquid with a strong, fishy odor, typical of amines. It is used in various applications, including as an intermediate in organic synthesis and in the production of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylhexan-1-amine can be synthesized through several methods. One common method involves the reaction of 4-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the amine. Another method involves the reduction of 4-methylhexan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methylhexan-1-nitrile. This process involves the use of a continuous flow reactor, where the nitrile is hydrogenated in the presence of a metal catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitrile or amide.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methylhexan-1-nitrile or 4-methylhexanamide.
Reduction: 4-Methylhexane.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
4-Methylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of amine metabolism and as a model compound in biochemical research.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-methylhexan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can also interact with receptors in the nervous system, potentially influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Methylhexan-1-amine can be compared with other similar compounds, such as:
4-Methylhexan-2-amine: This compound has a similar structure but differs in the position of the amino group. It is also used as a stimulant and in dietary supplements.
Hexylamine: This compound lacks the methyl group present in this compound and has different chemical properties and applications.
2-Amino-4-methylhexane: This compound is another structural isomer with different properties and uses
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
34263-68-8 |
|---|---|
Formule moléculaire |
C7H17N |
Poids moléculaire |
115.22 g/mol |
Nom IUPAC |
4-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |
Clé InChI |
HZZLWSFAPDJVLT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















